N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-13-7-12(8-14(10-13)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-15(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJDELITAXBAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methanesulfonylbenzoic acid hydrazide with 3,5-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with two analogs: OZE-II (an antimicrobial 1,3,4-oxadiazole derivative) and N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (a bromothiophene-containing analog).
*Estimated molecular weight based on structural analysis.
Key Observations:
Substituent Diversity :
- The target compound and OZE-II share the 3,5-dimethoxybenzamide group, but differ in their sulfonyl-containing substituents. OZE-II’s 4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl] group introduces a heterocyclic sulfonyl moiety, while the target compound’s 3-methanesulfonylphenyl group is simpler and more lipophilic .
- The bromothiophene analog () replaces the sulfonylphenyl group with a bromothiophene, altering electronic properties and steric bulk .
The sulfonyl group may enhance aqueous solubility relative to the bromothiophene analog .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring linked to a methanesulfonyl group and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 414.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to selectively inhibit COX-2 enzymes, which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .
- Antibacterial Properties : The compound has demonstrated antibacterial activity in various assays, indicating potential applications in treating bacterial infections .
Biological Assays and Research Findings
Several studies have investigated the biological activities of this compound:
Case Studies
- Anti-inflammatory Effects : In a controlled study involving animal models, the administration of this compound resulted in a marked reduction in inflammation markers compared to control groups. The compound was administered at varying doses to determine the optimal therapeutic range.
- Antimicrobial Efficacy : A series of experiments tested the compound against common bacterial pathogens. Results indicated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-N-benzoylbenzamide | Benzamide core | Anticancer |
| 5-Methyl-1,3,4-Oxadiazole | Methyl substitution at position 5 | Antifungal |
The unique combination of methoxy and sulfonyl groups in this compound enhances its pharmacological profile compared to simpler derivatives.
Q & A
Q. What synthetic routes are commonly employed to synthesize N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes: (i) Hydrazide formation : React 3-methanesulfonylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. (ii) Oxadiazole ring cyclization : Treat the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux in methanol or ethanol . (iii) Coupling reaction : React the oxadiazole intermediate with 3,5-dimethoxybenzoyl chloride using a base (e.g., NaH) in anhydrous THF. Optimization : Monitor reaction progress via TLC, adjust stoichiometric ratios (e.g., 1:1.2 for acyl chloride:oxadiazole), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>50%) are achievable by controlling moisture levels and reaction temperature (60–80°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for oxadiazole and methoxy groups) and confirm methoxy substituents (singlets at δ ~3.8 ppm). The methanesulfonyl group’s S=O stretch appears at ~1300–1350 cm⁻¹ in IR .
- Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., ~443 g/mol).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) and retention time consistency .
Q. How can researchers assess the compound’s in vitro enzyme inhibition activity (e.g., lipoxygenase, cholinesterase)?
- Methodological Answer :
- Lipoxygenase (LOX) assay : Prepare a 96-well plate with LOX enzyme (0.2 U/mL), linoleic acid substrate, and varying compound concentrations (1–100 µM). Monitor absorbance at 234 nm for 5 minutes. Calculate IC₅₀ using nonlinear regression .
- Cholinesterase inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate and DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to measure enzyme activity at 412 nm. Include donepezil as a positive control .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting oxadiazole derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications to the methanesulfonylphenyl group (e.g., replace -SO₂CH₃ with -CF₃ or -NO₂) or the dimethoxybenzamide moiety (e.g., replace methoxy with halogen or alkyl groups).
- Biological testing : Compare IC₅₀ values across analogs in enzyme assays (LOX, BChE) to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring often enhance LOX inhibition .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., LOX’s non-heme iron center) .
Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition or antimicrobial activity?
- Methodological Answer :
- Kinase inhibition : Use a competitive ATP-binding assay with recombinant kinases (e.g., MAPK or PI3K). Measure inhibition via ADP-Glo™ luminescence. Validate with Western blotting for downstream phosphorylation targets .
- Antimicrobial studies : Conduct time-kill assays against Staphylococcus aureus (ATCC 29213) at 2× MIC. Monitor bacterial viability via colony-forming unit (CFU) counts over 24 hours. Combine with SYTOX Green staining to assess membrane disruption .
Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS.
- Oxidative stability : Expose to H₂O₂ (3%) and monitor sulfone/sulfoxide formation using HPLC.
- Plasma stability : Incubate with rat plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound via LC-MS/MS .
Q. How can in silico tools predict the compound’s ADMET properties?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. Key alerts: High logP (>5) may indicate poor solubility; methanesulfonyl group enhances metabolic stability.
- ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity). Cross-validate with Ames test data.
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
